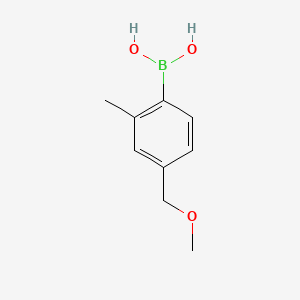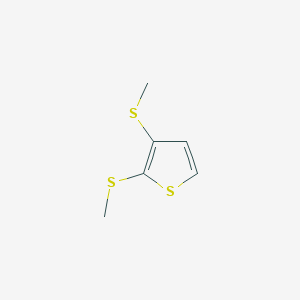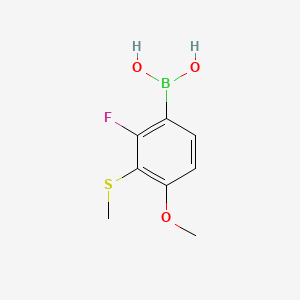
1,5-Bis(3,5-dimethoxyphenyl)pentan-3-one;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is a non-phosphine based palladium(0) catalyst. It is known for its ability to catalyze various cross-coupling reactions, such as the Suzuki-Miyaura reaction, with higher efficiency compared to other palladium catalysts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) typically involves the reaction of palladium(II) acetate with 3,5-dimethoxybenzylideneacetone under inert atmosphere conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
化学反应分析
Types of Reactions
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) undergoes various types of reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidative Additions: Involving the insertion of palladium into carbon-halogen bonds.
Reductive Eliminations: Leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Reagents: Aryl halides, arylboronic acids, alkynes, and other coupling partners.
Major Products
The major products formed from these reactions are often biaryl compounds, alkenes, and other coupled products, depending on the specific reaction and substrates used .
科学研究应用
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Facilitates the production of complex drug molecules and intermediates.
Industry: Applied in the manufacture of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism by which Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) exerts its catalytic effects involves several key steps:
Oxidative Addition: Palladium(0) inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent (e.g., arylboronic acid) to form a new palladium(II) complex.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired coupled product and regenerate palladium(0).
相似化合物的比较
Similar Compounds
- Tris(dibenzylideneacetone)dipalladium(0)
- Bis(dibenzylideneacetone)palladium(0)
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is unique due to its non-phosphine based structure, which offers higher conversion rates in certain reactions compared to its phosphine-based counterparts. This makes it particularly valuable in applications where phosphine ligands may be undesirable .
属性
分子式 |
C42H52O10Pd |
|---|---|
分子量 |
823.3 g/mol |
IUPAC 名称 |
1,5-bis(3,5-dimethoxyphenyl)pentan-3-one;palladium |
InChI |
InChI=1S/2C21H26O5.Pd/c2*1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h2*9-14H,5-8H2,1-4H3; |
InChI 键 |
ULLMBNNTRAJXJK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)CCC(=O)CCC2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)CCC(=O)CCC2=CC(=CC(=C2)OC)OC)OC.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)
![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)






![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)



![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)

